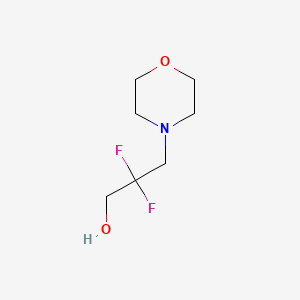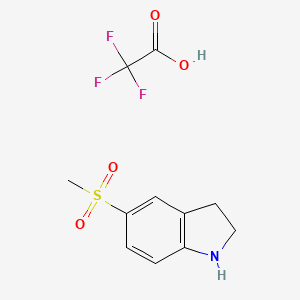
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid is a compound that combines the structural features of indole and trifluoroacetic acid. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The trifluoroacetic acid moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid typically involves the reaction of 5-methanesulfonyl-2,3-dihydro-1H-indole with trifluoroacetic acid. One common method is the Fischer indole synthesis, where the indole derivative is prepared by reacting phenylhydrazine with an appropriate ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The trifluoroacetic acid group enhances the compound’s stability and facilitates its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methanesulfonyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of trifluoroacetic acid.
1-methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
Molekularformel |
C11H12F3NO4S |
|---|---|
Molekulargewicht |
311.28 g/mol |
IUPAC-Name |
5-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
LKYYZHYYWFCGGT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


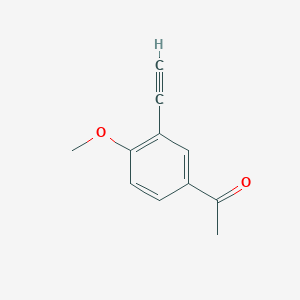
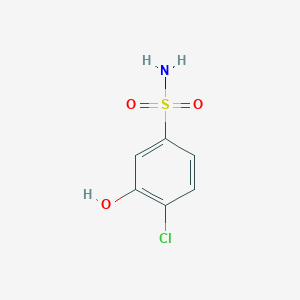
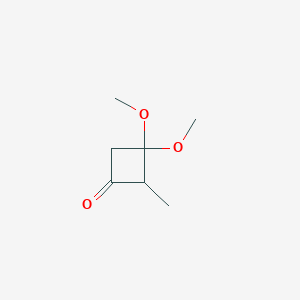
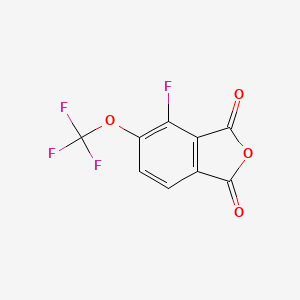
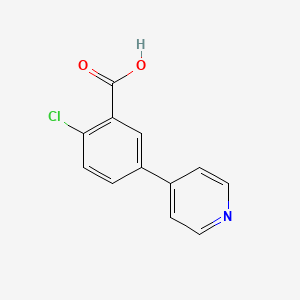
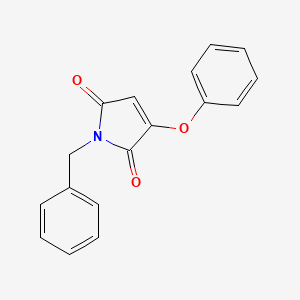
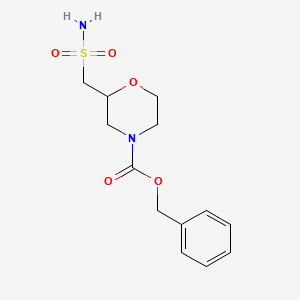

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
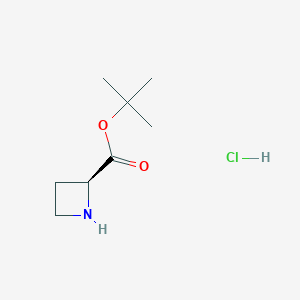
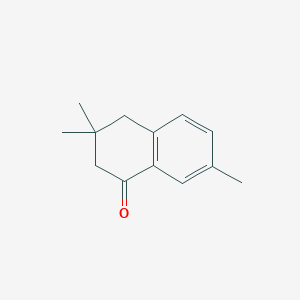
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)

